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Abstract

PF-05180999 is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor that was under
development by Pfizer for the treatment of nervous system disorders, including schizophrenia
and migraine.[1][2] As a PDE2A inhibitor, PF-05180999 enhances cyclic guanosine
monophosphate (cGMP) and cyclic adenosine monophosphate (CAMP) signaling, pathways
crucial for neuronal function and plasticity.[3][4][5] Preclinical studies demonstrated its potential
to reverse cognitive deficits and produce antidepressant- and anxiolytic-like effects.[1][6]
Despite promising early-stage results, the clinical development of PF-05180999 was
discontinued in Phase 1.[2] This technical guide provides a comprehensive overview of the
development history of PF-05180999, detailing its discovery, mechanism of action, preclinical
and clinical data, and the experimental protocols utilized in its evaluation.

Introduction: Targeting PDE2A for Neurological
Disorders

Phosphodiesterase 2A (PDE2A) is a dual-substrate enzyme that hydrolyzes both cAMP and
cGMP, thereby playing a critical role in regulating intracellular cyclic nucleotide signaling.[3] The
inhibition of PDE2A has been proposed as a therapeutic strategy for enhancing cognitive
function and memory.[7] By elevating levels of cAMP and cGMP, PDE2A inhibitors can
modulate synaptic plasticity and neuronal survival.[5] Pfizer's PF-05180999 emerged from a
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program aimed at developing brain-penetrant PDE2A inhibitors for neurological and psychiatric
conditions.[1]

Discovery and Optimization

The discovery of PF-05180999 was guided by computational modeling to enhance the potency
of an existing imidazotriazine core scaffold.[1] This structure-activity relationship (SAR) driven
approach led to the identification of a preclinical candidate with high selectivity and favorable
pharmacokinetic properties.[1]

Chemical Structure

o |[UPAC Name: 4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-
pyrazol-4-yl]-imidazo[5,1-f][1][6][8]triazine[5]

e CAS Number: 1394033-54-5[5]

e Molecular Formula: C19H17F3Ns[8]

e Molecular Weight: 414.39 g/mol [8]

Mechanism of Action and Signhaling Pathway

PF-05180999 is a potent inhibitor of the PDE2A enzyme.[8] By blocking the hydrolytic activity
of PDE2A, the compound prevents the breakdown of cAMP and cGMP, leading to their
accumulation within the cell.[3] This elevation of second messengers activates downstream
signaling cascades, including the phosphorylation of Vasodilator-Stimulated Phosphoprotein
(VASP) and cAMP response element-binding protein (CREB), and ultimately increases the
expression of Brain-Derived Neurotrotrophic Factor (BDNF).[3][6]

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/29293004/
https://www.benchchem.com/product/b609955?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29293004/
https://pubmed.ncbi.nlm.nih.gov/29293004/
https://pubmed.ncbi.nlm.nih.gov/29293004/
https://pubmed.ncbi.nlm.nih.gov/37208298/
https://www.rndsystems.com/products/pf-05180999_6405
https://www.medkoo.com/products/12755
https://www.medkoo.com/products/12755
https://www.rndsystems.com/products/pf-05180999_6405
https://www.rndsystems.com/products/pf-05180999_6405
https://www.benchchem.com/product/b609955?utm_src=pdf-body
https://www.rndsystems.com/products/pf-05180999_6405
https://pmc.ncbi.nlm.nih.gov/articles/PMC10289143/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10289143/
https://pubmed.ncbi.nlm.nih.gov/37208298/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Cell Membrane

PF-05180999

Hydrolyzes Hydrolyzes

Intracellular Space

o

Activates

Phosphorylates

Increases Expression

Click to download full resolution via product page

Figure 1: PF-05180999 Mechanism of Action and Signaling Pathway.
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Preclinical Pharmacology

A series of in vitro and in vivo studies were conducted to characterize the pharmacological
profile of PF-05180999.

In Vitro Potency and Selectivity

PF-05180999 demonstrated high potency for the PDE2A enzyme with an ICso of 1 nM.[8] It
exhibited significant selectivity, being 2000-fold more selective for PDE2A over PDE10A.[8]

Table 1: In Vitro PDE Selectivity of PF-05180999

PDE Isoform ICs0 (M)
PDE2A 0.001
PDE10A >2

Data sourced from commercial suppliers.[5][8]

Preclinical Efficacy Models

In a corticosterone (CORT)-induced neuronal cell lesion model using HT-22 hippocampal cells,
PF-05180999 demonstrated potent neuroprotective effects by stimulating cAMP and cGMP
signaling.[3][6]

In restraint stress mouse models, PF-05180999 displayed antidepressant- and anxiolytic-like
effects.[3][6] These behavioral effects were associated with the modulation of cAMP and cGMP
signaling in the hippocampus.[3] Key findings include reduced immobility time in the forced
swimming and tail suspension tests, and increased exploration in the elevated plus maze and
hole-board tests.[6]

PF-05180999 was shown to reverse the cognitive deficits induced by N-methyl-D-aspartate
(NMDA) receptor antagonists, such as MK-801 and ketamine, in working memory models in
rats.[1] At an oral dose of 0.3 mg/kg, it enhanced long-term memory in a contextual fear
conditioning model in rats.[7]
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Preclinical Pharmacokinetics

Preclinical pharmacokinetic studies in rats revealed that PF-05180999 has good oral
bioavailability and brain penetration, with unbound brain to unbound plasma levels approaching
unity.[1]

Table 2: Preclinical Pharmacokinetic Parameters of PF-05180999 in Rats

Parameter Value
Brain/Plasma Ratio (unbound) =l
Oral Bioavailability Good

Data from Helal et al., 2018.[1]

Clinical Development

PF-05180999 advanced into Phase 1 clinical trials to evaluate its safety, tolerability, and
pharmacokinetics in healthy adult volunteers.[9] The initial indication targeted was
schizophrenia, with later exploration for migraine.[2]

Phase 1 Clinical Trials

At least three Phase 1 studies were initiated for PF-05180999:

 NCT01530529: A completed single-dose, open-label, crossover study to evaluate the relative
bioavailability of a modified-release formulation under fed and fasted conditions.[4]

o NCT01981499: A terminated placebo-controlled, crossover study to evaluate the safety,
tolerability, pharmacokinetics, and effects on histamine-induced wheal of a modified-release
formulation.[10]

o NCT01981486: A withdrawn multiple ascending dose study to evaluate the safety, tolerability,
and pharmacokinetics of PF-05180999 administered twice daily for 14 days.[9][10]

Discontinuation of Development
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The development of PF-05180999 was discontinued in 2014.[2][5] One of the Phase 1 trials for
migraine was terminated prematurely due to safety concerns, and another was withdrawn
before participant enrollment.[10]

Experimental Protocols
In Vitro PDE Inhibition Assay

The potency and selectivity of PF-05180999 were likely determined using a high-throughput
fluorescence polarization phosphodiesterase assay, a common method for screening PDE
inhibitors.[3][11]
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Figure 2: Experimental Workflow for In Vitro PDE Inhibition Assay.

Corticosterone-Induced Neuronal Cell Lesion Model
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This protocol involves treating HT-22 hippocampal cells with corticosterone to induce neuronal
damage and assessing the protective effects of PF-05180999.[3][6]

e Cell Culture: HT-22 cells are cultured in appropriate media.

o Treatment: Cells are pre-treated with varying concentrations of PF-05180999 followed by
exposure to corticosterone.

o Assessment of Cell Viability: Cell viability is measured using assays such as MTT or LDH
release.

o Biochemical Analysis: Levels of cAMP, cGMP, pVASP, pCREB, and BDNF are quantified
using ELISA and Western blotting.[3]

Restraint Stress Mouse Model

This in vivo model is used to evaluate the antidepressant and anxiolytic properties of drug
candidates.[3][6]

Acclimation: Mice are acclimated to the housing conditions.

¢ Restraint Stress: Mice are subjected to a period of restraint stress (e.g., 4 hours/day for 2
days).[3]

e Drug Administration: PF-05180999 is administered to the mice (e.g., intraperitoneally at
doses of 0.1, 1, and 3 mg/kg).[3]

o Behavioral Testing: Antidepressant-like effects are assessed using the Forced Swim Test
(FST) and Tail Suspension Test (TST). Anxiolytic-like effects are evaluated using the
Elevated Plus Maze (EPM) and Hole-Board (HB) test.[3]

o Neurochemical Analysis: Following behavioral testing, hippocampal tissue is collected to
measure levels of CAMP and cGMP.[3]

Conclusion

The development of PF-05180999 represents a concerted effort by Pfizer to target the PDE2A
enzyme for the treatment of complex neurological and psychiatric disorders. The compound
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demonstrated a promising preclinical profile, with high potency, selectivity, and efficacy in
models of cognitive impairment, depression, and anxiety. However, the program was ultimately
halted during Phase 1 clinical trials due to undisclosed safety concerns. The extensive
preclinical data and the insights gained from the development of PF-05180999 continue to be
valuable for the broader field of PDE2A inhibitor research and the ongoing quest for novel
therapeutics for central nervous system disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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